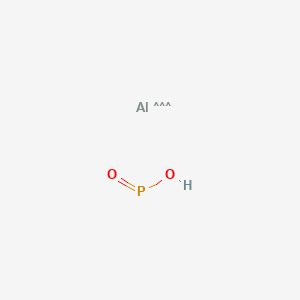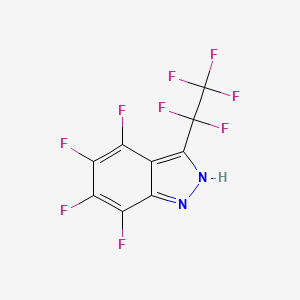
(SP-4-1)-Tetraammineplatinum diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(SP-4-1)-Tetraammineplatinum diacetate is a coordination compound with the chemical formula C4H18N4O4Pt It consists of a platinum ion coordinated to four ammonia molecules and two acetate ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (SP-4-1)-Tetraammineplatinum diacetate typically involves the reaction of platinum(II) salts with ammonia and acetic acid. One common method is to dissolve platinum(II) chloride in water, followed by the addition of ammonia to form tetraammineplatinum(II) chloride. This intermediate is then reacted with acetic acid to yield this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(SP-4-1)-Tetraammineplatinum diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of platinum.
Reduction: It can be reduced to lower oxidation states or elemental platinum.
Substitution: The ammonia ligands can be substituted by other ligands, such as halides or phosphines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas are used.
Substitution: Ligand substitution reactions often require the presence of a suitable nucleophile and may be facilitated by heating.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield platinum(IV) complexes, while reduction can produce platinum(0) or platinum(II) species. Substitution reactions result in the formation of new platinum complexes with different ligands .
Scientific Research Applications
(SP-4-1)-Tetraammineplatinum diacetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other platinum complexes and as a catalyst in various chemical reactions.
Biology: The compound is studied for its interactions with biological molecules and potential use in bioconjugation.
Mechanism of Action
The mechanism of action of (SP-4-1)-Tetraammineplatinum diacetate involves its interaction with biological molecules, particularly DNA. The platinum center can form covalent bonds with the nitrogen atoms of DNA bases, leading to the formation of cross-links that inhibit DNA replication and transcription. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cisplatin: A widely used chemotherapy drug with a similar platinum center but different ligands.
Carboplatin: Another chemotherapy drug with a similar mechanism of action but different pharmacokinetic properties.
Oxaliplatin: A platinum-based drug used in the treatment of colorectal cancer.
Uniqueness
(SP-4-1)-Tetraammineplatinum diacetate is unique due to its specific ligand arrangement and reactivity. Unlike cisplatin and carboplatin, it has acetate ligands, which can influence its solubility, stability, and interactions with biological molecules. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C2H11N4O2Pt-3 |
|---|---|
Molecular Weight |
318.22 g/mol |
IUPAC Name |
azanide;platinum(2+);acetate |
InChI |
InChI=1S/C2H4O2.4H2N.Pt/c1-2(3)4;;;;;/h1H3,(H,3,4);4*1H2;/q;4*-1;+2/p-1 |
InChI Key |
HKPDVLXHTXFESU-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].[NH2-].[NH2-].[NH2-].[NH2-].[Pt+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-1H-pyrrolo[2,3-c]pyridine 6-oxide](/img/structure/B15132088.png)
![2-[2-(4-fluorophenyl)-4-oxo-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N'-hydroxyethanimidamide](/img/structure/B15132095.png)





![[C1MIm]TfAc](/img/structure/B15132141.png)






